![molecular formula C9H12O B14511025 Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- CAS No. 62702-89-0](/img/structure/B14511025.png)
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is a bicyclic organic compound with the molecular formula C9H12O. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of two fused rings. The presence of a double bond and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from a cyclopentene derivative through a series of steps including cycloaddition and subsequent functional group transformations .
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- are not widely documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the double bond and ketone group, making it less reactive.
Bicyclo[3.2.1]oct-2-en-8-one: Similar structure but different position of the double bond and ketone group.
Bicyclo[3.2.1]oct-3-en-2-one: Lacks the methyl group at the 4-position.
Uniqueness
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Número CAS |
62702-89-0 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4-methylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-9(10)8-3-2-7(6)5-8/h4,7-8H,2-3,5H2,1H3 |
Clave InChI |
FPPYDYAQKZHWRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


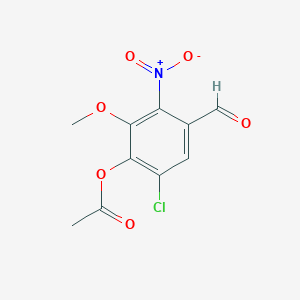
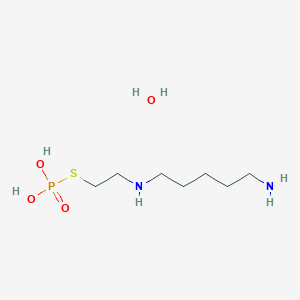
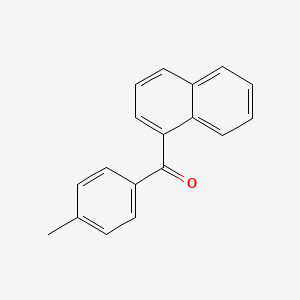
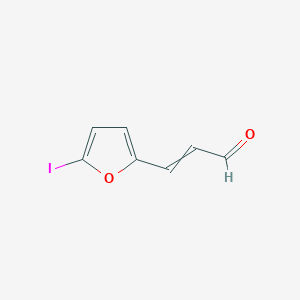

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

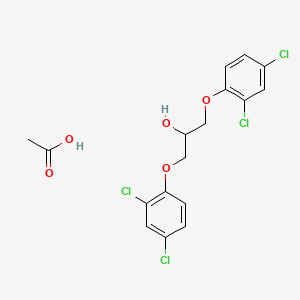
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
